3,5-Dichloro-2,4-difluorobenzoic acid CAS 163656-30-2
3,5-Dichloro-2,4-difluorobenzoic acid CAS 163656-30-2
An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluorobenzoic acid (CAS 163656-30-2)
Abstract
This technical guide provides a comprehensive scientific overview of 3,5-Dichloro-2,4-difluorobenzoic acid (CAS 163656-30-2), a highly functionalized aromatic carboxylic acid. This document details the compound's physicochemical properties, spectroscopic signature, and modern analytical methodologies for its characterization. A central focus is placed on a proposed, robust synthetic pathway, complete with a step-by-step protocol and strategies for purification. The guide culminates in an exploration of its critical role as a pivotal intermediate in the synthesis of high-value therapeutics, most notably the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax. Designed for researchers, medicinal chemists, and process development scientists, this paper bridges fundamental chemistry with practical application, underscoring the compound's significance in contemporary drug discovery and development.
Introduction: The Strategic Value of Polychlorofluorinated Aromatics
Halogenated benzoic acids are foundational scaffolds in medicinal chemistry, prized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). The introduction of fluorine and chlorine atoms onto an aromatic ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 3,5-Dichloro-2,4-difluorobenzoic acid is a prime exemplar of this molecular design strategy. Its specific substitution pattern is not arbitrary; the orthogonal placement of electron-withdrawing chlorine and fluorine atoms creates a unique electronic and steric environment. This makes it a highly sought-after building block for complex molecular architectures, particularly in oncology and anti-infective research. Its most prominent application to date is as a key intermediate in the convergent synthesis of Venetoclax, a first-in-class BCL-2 selective inhibitor used in the treatment of certain types of leukemia and lymphoma.[1]
Physicochemical Properties and Analytical Characterization
A precise understanding of the compound's physical properties and a robust analytical framework are prerequisites for its effective use in synthesis and quality control.
Compound Properties
The fundamental properties of 3,5-Dichloro-2,4-difluorobenzoic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 163656-30-2 | [2] |
| Molecular Formula | C₇H₂Cl₂F₂O₂ | [2] |
| Molecular Weight | 226.99 g/mol | [2] |
| Appearance | Predicted: White to off-white solid | Inferred from related compounds |
| Melting Point | Not experimentally reported; predicted >150 °C | Inferred from isomers |
| Synonyms | Benzoic acid, 3,5-dichloro-2,4-difluoro- | [2] |
Spectroscopic and Chromatographic Profile
Definitive structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While a public database spectrum for this specific isomer is not available, its expected spectral characteristics can be reliably predicted based on established principles and data from analogous structures.[3][4]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A single resonance is expected in the aromatic region (likely > 8.0 ppm) for the lone aromatic proton (H-6). The signal would likely appear as a triplet or doublet of doublets due to coupling with the adjacent fluorine atoms. The carboxylic acid proton will present as a broad singlet at the downfield end of the spectrum (>10 ppm), the exact shift being concentration and solvent dependent.
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¹³C NMR: Seven distinct signals are anticipated. The carboxyl carbon will be the most downfield (~165 ppm). The six aromatic carbons will have shifts influenced by the halogen substituents, with carbons directly bonded to fluorine exhibiting large C-F coupling constants.[5]
-
¹⁹F NMR: Two distinct singlets are expected for the two non-equivalent fluorine atoms at the C-2 and C-4 positions.
2.2.2. Infrared (IR) Spectroscopy The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-Cl stretches (600-800 cm⁻¹), and strong C-F stretching vibrations (1100-1300 cm⁻¹).[6]
2.2.3. Mass Spectrometry (MS) Electron Ionization (EI) or Electrospray Ionization (ESI) will show a molecular ion peak (M⁻) with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).
2.2.4. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A gradient reversed-phase HPLC method is the gold standard for determining the purity of this compound and separating it from potential positional isomers. The following protocol is a robust starting point adapted from validated methods for related dichlorobenzoic acids.[7][8]
Experimental Protocol: HPLC Analysis
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Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M Ammonium Acetate in HPLC-grade water, pH adjusted to 2.5 with formic acid. The acidic pH is critical to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.
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Mobile Phase B: Methanol or Acetonitrile (HPLC grade).
-
Gradient Elution: A typical gradient might run from 50% B to 80% B over 15-20 minutes. This ensures the elution of the main compound while separating it from potentially more or less polar impurities.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temperature: 25-30 °C to ensure reproducible retention times.
-
Detection: UV at 210 nm.[8]
-
Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of water and methanol to a concentration of ~0.5 mg/mL.
Caption: General workflow for RP-HPLC analysis.
Synthesis and Purification
The synthesis of 3,5-dichloro-2,4-difluorobenzoic acid is a multi-step process that requires careful control over regioselectivity. There is no single, widely published procedure; however, a logical and efficient route can be designed based on established organometallic and halogenation chemistries. A plausible route begins with the selective halogenation of a commercially available difluorinated precursor.
Proposed Synthetic Pathway
The proposed synthesis starts from 2,4-difluoronitrobenzene, a readily available starting material. The strategy involves a regioselective dichlorination followed by reduction of the nitro group to an aniline, and finally a Sandmeyer-type reaction to install the carboxylic acid.
Caption: Proposed synthetic workflow.
Step-by-Step Experimental Protocol
Step 1: Dichlorination of 2,4-Difluoronitrobenzene This step is crucial for establishing the correct substitution pattern. The nitro and fluoro groups are deactivating, but direct the incoming electrophiles.
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To a solution of 2,4-difluoronitrobenzene in a suitable polar solvent (e.g., concentrated sulfuric acid or dimethylformamide), add a catalytic amount of iodine.[9]
-
Heat the mixture to 120-140 °C.
-
Bubble chlorine gas through the reaction mixture for 6-8 hours, monitoring the reaction progress by GC-MS or TLC.[9]
-
Upon completion, cool the reaction mixture and pour it onto ice water to precipitate the crude product.
-
Filter, wash with water until neutral, and dry to yield crude 3,5-dichloro-2,4-difluoronitrobenzene.
Step 2: Reduction to 3,5-Dichloro-2,4-difluoroaniline The reduction of the nitro group is a standard transformation.
-
Suspend the crude nitro compound in ethanol or acetic acid.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain 3,5-dichloro-2,4-difluoroaniline.[6]
Step 3: Sandmeyer Cyanation and Hydrolysis to Benzoic Acid This two-part final step converts the aniline to the target carboxylic acid.
-
Diazotization: Dissolve the aniline from Step 2 in a mixture of concentrated hydrochloric acid and water. Cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Add the cold diazonium salt solution portion-wise to the cyanide solution, allowing for controlled evolution of nitrogen gas.
-
After the addition is complete, warm the mixture to 50-60 °C for 1 hour.
-
Cool and extract the intermediate nitrile with a suitable solvent like toluene.
-
Hydrolysis: Add the nitrile solution directly to a solution of 50% sulfuric acid. Heat to reflux for several hours until hydrolysis is complete.[10]
-
Cool the mixture. The product, 3,5-dichloro-2,4-difluorobenzoic acid, will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry.
Purification Strategies
The primary impurities are often positional isomers formed during the chlorination step.
-
Recrystallization: A standard method using a suitable solvent system (e.g., ethanol/water, toluene) can significantly enhance purity.
-
Amine Salt Formation: For highly persistent isomeric impurities, forming a salt with a chiral amine like α-methylbenzylamine can be effective. The diastereomeric salts often have different solubilities, allowing for separation by fractional crystallization. The purified salt is then treated with acid to regenerate the pure benzoic acid.[11]
Core Application: Intermediate for Venetoclax Synthesis
The molecular architecture of 3,5-dichloro-2,4-difluorobenzoic acid makes it an ideal precursor for a key fragment of Venetoclax, a potent and selective inhibitor of the anti-apoptotic protein Bcl-2.[1][12] In the synthesis, the benzoic acid is activated and coupled with another advanced intermediate, incorporating its rigid, halogenated phenyl ring deep within the final structure. This portion of the molecule is crucial for establishing key binding interactions in the hydrophobic groove of the Bcl-2 protein.
Caption: Role of the benzoic acid in Venetoclax synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3,5-dichloro-2,4-difluorobenzoic acid is not widely available, data from structurally similar halogenated benzoic acids should be used to guide handling procedures.[13][14]
-
Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166).
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat.
-
-
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne levels to a minimum.[13]
-
Ensure eyewash stations and safety showers are readily accessible.
-
-
Storage:
-
Store in a cool, dry, well-ventilated place.
-
Keep the container tightly closed.
-
Store away from strong oxidizing agents and bases.
-
Conclusion
3,5-Dichloro-2,4-difluorobenzoic acid is more than just a chemical compound; it is a testament to the power of strategic halogenation in modern drug design. Its utility as a key building block, particularly in the synthesis of the life-saving drug Venetoclax, highlights its importance to the pharmaceutical industry. The synthetic and analytical protocols outlined in this guide provide a robust framework for scientists working with this valuable intermediate, enabling further innovation in medicinal chemistry and process development.
References
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ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Available at: [Link]
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ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Available at: [Link]
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Chem-Impex. (Date not available). 3,5-Difluorobenzoic acid. Available at: [Link]
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Ragan, J. A., et al. (2007). Purification of 2,4 Dichlorobenzoic Acid. Organic Process Research & Development, 11(6), 1197-1200. Available at: [Link]
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SIELC Technologies. (2018). Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
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The Royal Society of Chemistry. (Date not available). Supplementary Information. Available at: [Link]
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PubMed. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available at: [Link]
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Oxford Academic. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Available at: [Link]
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Thieme. (Date not available). 13C NMR Spectroscopy. Available at: [Link]
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